molecular formula C20H16N2O2S B2378451 3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899729-02-3

3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2378451
CAS No.: 899729-02-3
M. Wt: 348.42
InChI Key: OVPLERFNBCIBAQ-UHFFFAOYSA-N
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Description

3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound that features a thiophene ring, a benzo[e]pyrazolo[1,5-c][1,3]oxazine core, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves multi-step reactions starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol apart is its unique combination of a thiophene ring, a benzo[e]pyrazolo[1,5-c][1,3]oxazine core, and a phenol group. This combination confers distinct chemical and biological properties, making it a compound of significant interest for further research and development .

Properties

IUPAC Name

3-(5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c23-14-6-3-5-13(11-14)16-12-17-15-7-1-2-8-18(15)24-20(22(17)21-16)19-9-4-10-25-19/h1-11,17,20,23H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPLERFNBCIBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC(=CC=C4)O)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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